DL-Serine-1-13C chemical properties and stability
DL-Serine-1-13C chemical properties and stability
Chemical Properties, Stability Profile, and Applications in Drug Development[1]
Executive Summary
DL-Serine-1-13C is a stable isotope-labeled isotopologue of the alpha-amino acid serine, comprising a racemic mixture of D- and L-enantiomers where the carboxyl carbon (C1) is enriched with Carbon-13.[1][2][][4][5][6][7] This compound serves as a critical tool in metabolic flux analysis (MFA), nuclear magnetic resonance (NMR) spectroscopy, and pharmacokinetic tracking. Its utility spans from elucidating one-carbon metabolism (1CM) pathways to serving as an internal standard in quantitative mass spectrometry for neuroactive drug development.
This guide provides a rigorous technical analysis of DL-Serine-1-13C, synthesizing physicochemical data, stability protocols, and experimental applications for researchers in the pharmaceutical and life sciences sectors.
Chemical Identity & Physicochemical Properties[4][7][8][9][10][11][12][13]
DL-Serine-1-13C differs from its unlabeled counterpart by the substitution of the carbon-12 atom at the carboxyl position with carbon-13. This modification increases the molecular weight by approximately 1 Dalton without significantly altering the chemical reactivity or biological transport mechanisms, although kinetic isotope effects (KIE) are negligible for this specific position in most binding assays.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | DL-Serine-1-13C (2-Amino-3-hydroxypropanoic acid-1-13C) |
| CAS Number (Labeled) | 84344-20-7 |
| CAS Number (Unlabeled) | 302-84-1 |
| Molecular Formula | HOCH₂CH(NH₂)¹³COOH |
| Molecular Weight | 106.09 g/mol (vs. 105.09 g/mol unlabeled) |
| Isotopic Enrichment | ≥ 99 atom % ¹³C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water (approx. 50 mg/mL); insoluble in ethanol/ether |
| pKa Values | pKa₁ (COOH): ~2.21; pKa₂ (NH₃⁺): ~9.15 |
| Melting Point | ~240°C (dec.)[1][2][][6] |
| Chirality | Racemic (50:50 mixture of D- and L-isomers) |
Isotopic Specifications & Analytical Verification
The value of DL-Serine-1-13C lies in its detectability via non-radioactive resonance and mass-based techniques.
Nuclear Magnetic Resonance (NMR) Characteristics
In ¹³C-NMR spectroscopy, the labeled carboxyl carbon provides a distinct, high-intensity signal. Unlike natural abundance serine (1.1% ¹³C), the enriched C1 atom dominates the spectrum.
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¹³C Chemical Shift (C1): The labeled carboxyl carbon resonates in the downfield region, typically between 170–175 ppm (referenced to TMS in D₂O at neutral pH).
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Coupling: One-bond coupling constants (
) may be observed if high-resolution techniques are employed, though the singlet nature of the C1 label (decoupled) is the primary diagnostic feature.
Mass Spectrometry (MS) Signature
In LC-MS or GC-MS workflows, DL-Serine-1-13C produces a mass shift of +1 Da relative to the unlabeled M+0 isotopologue.
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Precursor Ion (ESI+): [M+H]⁺ = m/z 107.09
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Fragment Ions: Fragmentation patterns must be carefully analyzed. Loss of the carboxyl group (decarboxylation) during fragmentation will result in the loss of the label, yielding fragments identical to unlabeled serine. This is a critical consideration for designing Multiple Reaction Monitoring (MRM) transitions.
Stability Profile & Storage Protocols
The stability of DL-Serine-1-13C is governed by its zwitterionic nature and susceptibility to oxidative degradation or racemization under extreme conditions.
Degradation Pathways[8]
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Thermal Decomposition: Stable up to its melting point (~240°C), but prolonged exposure to temperatures >50°C can induce discoloration and slow decarboxylation.
-
Hygroscopicity: The powder is hygroscopic. Moisture absorption can lead to hydrolysis risks if contaminants are present, or simply alter the effective mass during weighing.
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Racemization: As a DL-mixture, spontaneous racemization is not a purity concern. However, in biological matrices, the L-isomer may be selectively metabolized, altering the D/L ratio over time.
Storage Recommendations
To maintain isotopic purity (>99%) and chemical integrity (>98%) for extended periods (2–4 years):
-
Temperature: Store at -20°C .
-
Environment: Keep in a tightly sealed vial within a secondary desiccated container.
-
Light: Protect from direct light to prevent photo-oxidation of trace impurities.
Diagram 1: Quality Control & Stability Testing Workflow
Caption: Workflow for maintaining and verifying the integrity of DL-Serine-1-13C stocks over time.
Applications in Research & Drug Development[15]
A. Metabolic Flux Analysis (MFA)
DL-Serine-1-13C is a pivotal tracer for One-Carbon Metabolism (1CM). The label on C1 allows researchers to track the fate of the carboxyl group, which is distinct from the side-chain carbons that enter the folate cycle.
-
Pathway Tracing: Serine is converted to Glycine by Serine Hydroxymethyltransferase (SHMT).
-
L-Serine-1-13C
Glycine-1-13C + 5,10-Methylene-THF (Unlabeled). -
Note: The C1 label is retained in Glycine. If C3 (side chain) were labeled, the label would transfer to the THF pool. This specificity allows precise dissection of carbon routing.
-
Diagram 2: Serine 1-13C Metabolic Fate
Caption: Fate of the C1 label in Serine catabolism. The label tracks to Glycine or Pyruvate, distinguishing pathways.
B. Neuroscience and NMDA Receptor Studies
While L-Serine is the primary metabolic fuel, D-Serine (present in the DL racemate) acts as a potent co-agonist at the NMDA receptor glycine site.
-
Application: Researchers use DL-Serine-1-13C to study the in vivo racemization (via Serine Racemase) and the specific uptake/clearance kinetics of D-Serine in glial cells versus neurons. The mass shift allows differentiation from endogenous serine pools.
C. Internal Standard for Quantitation
In drug development, precise quantification of intracellular amino acid pools is required to assess metabolic toxicity.
-
Protocol: Spike biological samples with a known concentration of DL-Serine-1-13C.
-
Benefit: The co-elution of the labeled standard with the analyte (endogenous serine) corrects for matrix effects and ionization suppression in MS analysis.
Handling & Safety Information
While non-radioactive and generally non-toxic, standard laboratory safety practices (GLP) are mandatory.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat to prevent contamination of the sample (keratin from skin contains serine) and inhalation of dust.
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash with soap and water.
-
Eye Contact: Flush with water for 15 minutes.
-
-
Disposal: Dispose of as chemical waste in accordance with local regulations. It is not classified as a hazardous transport good.
References
-
Cambridge Isotope Laboratories. (n.d.). L-Serine (1-13C, 99%) Product Specification. Retrieved from
-
Sigma-Aldrich (Merck). (n.d.). L-Serine-1-13C Product Sheet. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 617, DL-Serine. Retrieved from
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine. Retrieved from
-
BOC Sciences. (n.d.). DL-Serine-[1-13C] Product Data (CAS 84344-20-7).[1][2][4][7] Retrieved from
-
Oregon State University. (n.d.). 13C NMR Chemical Shift Table. Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. Search | BLDpharm [bldpharm.com]
- 4. DL-Serine-1-13C | CAS 84344-20-7 | LGC Standards [lgcstandards.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. DL-Serine | 302-84-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. DL-SERINE (1-13C) [84344-20-7] | Chemsigma [chemsigma.com]
- 8. Focus on the Role of D-serine and D-amino Acid Oxidase in Amyotrophic Lateral Sclerosis/Motor Neuron Disease (ALS) - PMC [pmc.ncbi.nlm.nih.gov]
